Product packaging for (+)-Atenolol(Cat. No.:CAS No. 56715-13-0)

(+)-Atenolol

货号: B1678819
CAS 编号: 56715-13-0
分子量: 266.34 g/mol
InChI 键: METKIMKYRPQLGS-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Chirality in Beta-Adrenergic Receptor Antagonists

The interaction of beta-adrenergic receptor antagonists with their biological targets, the beta-adrenergic receptors, is highly stereoselective. These receptors are chiral entities themselves, and their binding sites can interact differently with the two enantiomers of a chiral ligand. For most beta-blockers with a single chiral center, the levorotatory (-) enantiomer generally exhibits a significantly greater affinity for binding to beta-adrenergic receptors compared to its dextrorotatory (+) antipode. chapman.edunih.govwikipedia.org This stereoselectivity in binding is a key determinant of the observed pharmacological activity.

Overview of Atenolol (B1665814) Enantiomers: (R)-(+)-Atenolol and (S)-(-)-Atenolol

Atenolol exists as a pair of enantiomers, (R)-(+)-Atenolol and (S)-(-)-Atenolol. These are mirror images of each other at the chiral center. (R)-(+)-Atenolol is the dextrorotatory form, while (S)-(-)-Atenolol is the levorotatory form. kup.at While the racemic mixture contains both in equal proportions, the (S)-(-) enantiomer is recognized as the eutomer, possessing the majority of the beta-blocking activity. kup.atnih.gov (R)-(+)-Atenolol is considered the less active enantiomer in terms of beta-adrenergic receptor antagonism. apexbt.comglpbio.comglpbio.commedchemexpress.com Studies have shown a significant difference in the binding affinity of the two enantiomers to beta-adrenergic receptors. nih.gov

Significance of Enantiomeric Purity in Pharmaceutical Research

The study of individual enantiomers and the pursuit of enantiomeric purity in pharmaceutical research are significant for several reasons. Different enantiomers of a drug can exhibit variations in pharmacodynamic activity, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and potential interactions with other biological targets. mdpi.commdpi.com While one enantiomer may be primarily responsible for the desired therapeutic effect, the other enantiomer, sometimes referred to as the distomer, may be less active, inactive, or even contribute to undesired effects or toxicity. mdpi.commdpi.com Understanding the specific properties of each enantiomer, such as (R)-(+)-Atenolol, even if it is the less active form for the primary therapeutic target, is crucial for developing safer and more effective pharmaceuticals. This includes investigating potential interactions with other receptors or transporters and understanding their individual metabolic fates.

Detailed Research Findings on (R)-(+)-Atenolol

Research has focused on characterizing the properties of (R)-(+)-Atenolol, often in comparison to the more active (S)-(-) enantiomer and the racemic mixture.

Radioligand binding studies have demonstrated a notable difference in the affinity of the atenolol enantiomers for beta-adrenergic receptors. In studies using guinea pig heart beta-adrenergic receptors, the (S)-(-) enantiomer showed a significantly higher binding affinity, with a reported eudismic ratio (ratio of the activity of the eutomer to the distomer) of 46 for (S)- to (R)-atenolol. nih.gov This indicates that (S)-(-)-Atenolol is approximately 46 times more potent than (R)-(+)-Atenolol in binding to these receptors.

Pharmacokinetic studies comparing the individual enantiomers and the racemate have also been conducted. Following oral administration of equal amounts of optically pure enantiomers or the racemic mixture, the mean AUC (Area Under the Curve), maximal plasma concentrations (Cmax), and plasma half-lives of the enantiomers were found to be similar. nih.gov However, one study noted that the AUC of (R)-(+)-Atenolol was slightly greater than that of the (S)-(-) enantiomer. nih.gov The reason for this observation is not fully clear.

While the primary beta-blocking activity resides in the (S)-(-) enantiomer, research has explored whether (R)-(+)-Atenolol possesses other pharmacological effects. Some studies on beta-blockers have suggested that R-enantiomers might show increased selectivity for beta-2 receptors in certain tissues, such as the ciliary process. chapman.edu However, for atenolol specifically, the significant difference in beta-blocking activity between the enantiomers is well-established. kup.atnih.gov

Studies investigating the interaction of atenolol enantiomers with renal transporters have shown little stereoselectivity. The inhibitory effects of (R)- and (S)-atenolol on human organic cation transporter 2 (hOCT2) and multidrug and toxin extrusion proteins (hMATE1 and hMATE2-K), which are involved in renal excretion, were found to be very similar. nih.gov This suggests that the renal clearance of the two enantiomers is unlikely to be significantly stereoselective due to these transporters.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis, have been developed and utilized for the chiral separation and analysis of atenolol enantiomers, highlighting the ongoing interest in studying these individual forms. mdpi.commdpi.commdpi.comnih.gov

Based on available research, the primary distinction between (R)-(+)-Atenolol and (S)-(-)-Atenolol lies in their potency as beta-1 adrenergic receptor antagonists, with the (S)-(-) enantiomer being significantly more active. While (R)-(+)-Atenolol exhibits minimal beta-blocking activity, its pharmacokinetic profile appears broadly similar to that of the (S)-(-) enantiomer, although subtle differences in AUC have been noted. nih.gov Research continues to explore any potential independent pharmacological activities or roles of the less active enantiomer.

Data Tables

Below are interactive data tables summarizing some of the research findings discussed:

Feature(R)-(+)-Atenolol(S)-(-)-AtenololRacemic AtenololSource
Beta-Blocking ActivityMinimalHighHigh kup.atnih.gov
Affinity for β1 ReceptorLowerHigher- nih.govapexbt.com
Eudismic Ratio (S:R)-46:1- nih.gov
Mean AUC (after 50mg/100mg dose)Similar to (S)Similar to (R)- nih.gov
Mean Cmax (after 50mg/100mg dose)Similar to (S)Similar to (R)- nih.gov
Mean Half-life (after 50mg/100mg dose)Similar to (S)Similar to (R)- nih.gov
Inhibition of hOCT2, hMATE1, hMATE2-KSimilar IC50Similar IC50- nih.gov

Note: The data presented in these tables are based on the cited research findings and are intended for illustrative purposes within the scope of this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O3 B1678819 (+)-Atenolol CAS No. 56715-13-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045753
Record name R-(+)-Atenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56715-13-0
Record name (+)-Atenolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56715-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Atenolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056715130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Atenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name R-(+)-Atenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATENOLOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG132I00WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereoselective Pharmacokinetics of Atenolol Enantiomers

Enantiomeric Absorption Profiles

Following oral administration of racemic atenolol (B1665814), stereoselectivity is observed in its absorption, leading to differences in the plasma concentrations of the (R)-(+) and (S)-(-) enantiomers. Studies have consistently shown that the peak plasma concentration (Cmax) and the total systemic exposure, as measured by the area under the plasma concentration-time curve (AUC), are slightly but significantly higher for (R)-(+)-atenolol compared to (S)-(-)-atenolol.

One study reported that after a single 100 mg oral dose of racemic atenolol in healthy male volunteers, the peak concentration of the (R)-enantiomer was greater than that of the (S)-enantiomer. nih.gov Another study found that the AUC and Cmax values of (R)-atenolol were slightly but significantly higher than those of (S)-atenolol, with R/S ratios of 1.09 for AUC and 1.03 for Cmax. nih.gov These findings suggest a modest stereoselective advantage for the (R)-(+)-enantiomer during the absorption process. The peak concentrations for both enantiomers are typically reached between 2 and 4 hours after administration. nih.gov

Pharmacokinetic Parameters of Atenolol Enantiomers After a Single Oral Dose of Racemic Atenolol
Parameter(R)-(+)-Atenolol(S)-(-)-AtenololR/S RatioReference
Cmax (ng/mL)420 ± 81366 ± 61~1.15 nih.gov
AUC (ng·h/mL)Data indicating significantly greater value than (S)-atenolol-1.09 nih.gov

Stereoselective Distribution and Tissue Accumulation

The distribution of atenolol enantiomers throughout the body is influenced by the compound's hydrophilic nature and low plasma protein binding, which is generally considered not to be stereoselective. chapman.edu However, evidence suggests that stereoselectivity plays a role in the distribution of atenolol into certain tissues, particularly adrenergic nerve endings.

In vitro and in vivo studies have indicated a stereoselective uptake and release of the (S)-(-)-enantiomer in adrenergic cells. chapman.edu This process is particularly evident during physical exercise. In individuals taking racemic atenolol, exercise has been shown to cause a selective release of (S)-(-)-atenolol into the plasma, leading to a significant change in the plasma concentration ratio of the enantiomers. At rest, the (+):(-) plasma concentration ratio of atenolol was reported to be 1.18, which shifted to 0.64 after exercise, indicating a relative increase in the (S)-(-)-enantiomer. chapman.edu This suggests a dynamic and stereoselective interaction with adrenergic tissues.

While comprehensive data on the tissue-to-plasma concentration ratios for both enantiomers across a wide range of human tissues is limited, the available evidence points towards a functionally significant stereoselectivity in the distribution of atenolol, particularly in its target tissues.

Metabolic Pathways and Stereoselectivity

Atenolol undergoes minimal hepatic metabolism, with approximately 5% of an administered dose being metabolized by the liver. drugbank.comnih.gov The primary metabolic pathways, though minor, include hydroxylation and glucuronidation.

Role of Hydroxylation in Atenolol Metabolism

One of the identified metabolic routes for atenolol is the oxidative hydroxylation of the methylene (B1212753) group in the carbamoyl-methyl side chain, resulting in the formation of hydroxyatenolol. mdpi.com This metabolite has been found to possess approximately one-tenth of the beta-blocking activity of the parent compound. While cytochrome P450 (CYP450) enzymes are typically responsible for such hydroxylation reactions, specific information regarding the stereoselective hydroxylation of atenolol enantiomers by CYP450 isoforms is not extensively documented in the available scientific literature.

Glucuronidation and Enantiomer Specificity

Glucuronidation, a common phase II metabolic reaction, has also been identified as a minor metabolic pathway for atenolol. This process involves the conjugation of glucuronic acid to the drug molecule, facilitating its excretion. The enzymes responsible for glucuronidation are UDP-glucuronosyltransferases (UGTs). While enantioselectivity is a known characteristic of UGT-mediated metabolism for many drugs, specific studies detailing the stereoselective glucuronidation of (R)-(+)-atenolol and (S)-(-)-atenolol are lacking.

Stereoselective Elimination and Renal Clearance

The primary route of elimination for atenolol and its enantiomers is renal excretion. The process of renal clearance involves glomerular filtration and active tubular secretion. There are somewhat conflicting reports regarding the stereoselectivity of this elimination pathway.

One human study found no significant difference in the renal clearances of (R)- and (S)-atenolol, suggesting that glomerular filtration is the predominant mechanism of renal elimination. nih.gov However, another perspective suggests a modest stereoselectivity in renal clearance that favors the (S)-(-)-enantiomer. chapman.edu This would lead to a slightly higher plasma concentration of the (R)-(+)-isomer.

The active tubular secretion of atenolol is mediated by organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs). nih.govnih.gov Specifically, atenolol is a substrate for human organic cation transporter 2 (hOCT2) and MATE1/MATE2-K. nih.govnih.gov It has been proposed that the slight stereoselectivity in renal excretion could be due to the differential interaction of the atenolol enantiomers with these transporters.

Renal Clearance of Atenolol Enantiomers
Parameter(R)-(+)-Atenolol(S)-(-)-AtenololSignificanceReference
Renal Clearance (mL/min)109.7 ± 33.5112.5 ± 36.7Not Significantly Different nih.gov

Comparative Renal Clearances of (R)-(+)-Atenolol and (S)-(-)-Atenolol

Given that glomerular filtration is a non-stereoselective process and the primary active transporters show little preference for either enantiomer, the renal clearances of (R)-(+)-atenolol and (S)-(-)-atenolol are not significantly different. nih.govnih.gov One study involving healthy male volunteers reported mean renal clearances of 109.7 ± 33.5 ml/min for (R)-atenolol and 112.5 ± 36.7 ml/min for (S)-atenolol, a statistically insignificant difference. nih.gov

However, some research suggests a modest stereoselectivity in renal clearance that favors the (S)-(-)-enantiomer. chapman.edumdpi.com This slightly more efficient clearance of (S)-(-)-atenolol can result in marginally higher plasma concentrations of the (R)-(+)-enantiomer. chapman.edumdpi.com A study in rats also observed that the renal clearance was slightly lower for (R)-atenolol compared to (S)-atenolol. nih.gov

EnantiomerMean Renal Clearance (ml/min)Source
(R)-(+)-Atenolol109.7 ± 33.5 nih.gov
(S)-(-)-Atenolol112.5 ± 36.7 nih.gov
Table 1. Comparative Renal Clearance of Atenolol Enantiomers in Healthy Adult Men.

Comparative Pharmacokinetic Parameters of (R)-(+)-Atenolol and (S)-(-)-Atenolol

While renal handling shows minimal stereoselectivity, other pharmacokinetic parameters exhibit small but statistically significant differences between the (R)-(+) and (S)-(-) enantiomers.

Peak Plasma Concentration (Cmax) and Time to Peak (Tmax) of Enantiomers

Following oral administration of racemic atenolol, the peak plasma concentration (Cmax) of (R)-(+)-atenolol is consistently observed to be slightly higher than that of (S)-(-)-atenolol. nih.govnih.gov A study in healthy men found the mean Cmax for (R)-atenolol was 420 ± 81 ng/ml, compared to 366 ± 61 ng/ml for (S)-atenolol. nih.gov Another analysis reported a statistically significant, albeit small, difference with an R/S Cmax ratio of 1.03. nih.gov The time to reach peak plasma concentration (Tmax) is generally the same for both enantiomers, typically occurring between 2 and 3 hours after administration. nih.gov

Enantiomeric Half-Lives and Elimination Rate Constants

Despite the differences in AUC and Cmax, the elimination half-lives of the two enantiomers are not significantly different. nih.govnih.gov In one pharmacokinetic study, the mean half-life of (R)-(+)-atenolol was 4.6 ± 1.1 hours, while the half-life for (S)-(-)-atenolol was 5.2 ± 0.9 hours. nih.gov This lack of significant difference in half-lives suggests that the observed variations in AUC and Cmax are due to subtle stereoselectivity in absorption or distribution rather than elimination. nih.govnih.gov

Pharmacokinetic Parameter(R)-(+)-Atenolol(S)-(-)-AtenololSource
AUC Ratio (R/S) 1.08 - 1.09 nih.govnih.gov
Cmax (ng/ml) 420 ± 81366 ± 61 nih.gov
Cmax Ratio (R/S) 1.03 nih.gov
Tmax (hours) 2 - 3 nih.gov
Half-Life (t1/2) (hours) 4.6 ± 1.15.2 ± 0.9 nih.gov
Table 2. Comparative Pharmacokinetic Parameters of Atenolol Enantiomers.

Pharmacokinetic Variability and Stereoselectivity in Different Species

The pharmacokinetic profile of atenolol's enantiomers, (R)-(+)-Atenolol and (S)-(-)-Atenolol, demonstrates notable variability across different species. These differences are primarily observed in parameters such as plasma concentration, area under the plasma concentration-time curve (AUC), and renal clearance, highlighting the influence of species-specific physiological and metabolic factors on drug disposition.

Research comparing the stereoselective pharmacokinetics of atenolol in humans and rats has revealed both similarities and differences in how each species handles the enantiomers. In humans, following the oral administration of racemic atenolol, the (R)-(+)-enantiomer consistently shows slightly higher plasma concentrations than the (S)-(-)-enantiomer. chapman.edunih.gov Specifically, the peak concentration, the AUC, and the total amount of the drug excreted unchanged in urine have been found to be significantly greater for (R)-(+)-Atenolol. nih.gov One study reported that the AUC for (R)-atenolol was 1.08-fold greater than that of the (S)-enantiomer. nih.gov This observation is attributed to a modest but significant stereoselectivity in renal clearance, which favors the elimination of the (S)-(-)-enantiomer. chapman.edunih.gov The renal clearance ratio for the (S)-enantiomer to the (R)-enantiomer is approximately 1.1. ualberta.ca As a hydrophilic drug, atenolol is eliminated almost exclusively by the kidneys, primarily through glomerular filtration. nih.govmdpi.com The slight stereoselectivity is likely due to an active tubular secretion process. ualberta.ca

A similar pattern of stereoselectivity is observed in rats. After intravenous administration of racemic atenolol to rats, the (R)-(+)-enantiomer also achieves a higher AUC value compared to the (S)-(-)-enantiomer. nih.gov This difference, as in humans, is the result of stereoselective renal clearance that favors the (S)-(-)-enantiomer. nih.gov

While detailed stereoselective pharmacokinetic data for atenolol in domestic animals like cats and dogs are less extensively documented, general pharmacokinetic studies show significant differences compared to humans and rats. For instance, the oral bioavailability of atenolol is nearly complete (around 90%) in cats and dogs, whereas in humans and rats, it is considerably lower, at approximately 50-60%. researchgate.netnih.gov Studies have been conducted to determine the general pharmacokinetics of atenolol in cats and dogs, but further research is needed to fully elucidate the stereoselective behavior of its enantiomers in these species. nih.govnih.govnih.gov Research has also been extended to other species, such as rabbits, to investigate the enantioselective behavior of atenolol in plasma. ingentaconnect.com

The underlying mechanism for the observed stereoselectivity in renal handling may involve organic cation transporters (OCTs), which are responsible for transporting hydrophilic cationic substances in the kidneys. nih.gov Studies on the interactions of racemic adrenergic drugs with OCTs have found that (S)-atenolol demonstrated greater enantioselective uptake compared to its (R)-enantiomer, which could contribute to its more rapid renal clearance. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of Atenolol Enantiomers in Humans and Rats

SpeciesRoute of AdministrationEnantiomerMean AUC (ng/mL)hMean Renal Clearance
Humans Oral (50 mg)(S)-(-)-Atenolol1640 ± 602129 ± 32 (mL/min)
(R)-(+)-Atenolol1860 ± 652120 ± 29 (mL/min)
Rats IV (10 mg/kg)(S)-(-)-Atenolol3630 ± 104014.9 ± 5.78 (mL/min/kg)
(R)-(+)-Atenolol4020 ± 108013.0 ± 4.88 (mL/min/kg)
Data sourced from a study by Mehvar et al. (1990). nih.gov

Comparative Pharmacodynamics of Atenolol Enantiomers

Beta-Adrenergic Receptor Binding Affinity and Selectivity

The interaction of atenolol's enantiomers with beta-adrenergic receptors is highly stereoselective. The differential binding affinities of the (R) and (S) forms to β1, β2, and β3 receptors underpin the pharmacological profile of the drug.

The primary therapeutic action of atenolol (B1665814), the blockade of β1-adrenergic receptors, is almost entirely mediated by the (S)-(-)-enantiomer. nih.govchapman.eduualberta.ca Research has consistently shown that (S)-(-)-Atenolol possesses a much greater binding affinity for β1-receptors compared to its (R)-(+)-counterpart. chapman.eduualberta.ca This pronounced difference in affinity means that the (S)-isomer is responsible for the negative chronotropic and inotropic effects that characterize atenolol's clinical efficacy in treating conditions like hypertension and angina pectoris. nih.gov In contrast, the (R)-(+)-enantiomer exhibits a significantly weaker interaction with β1-receptors and therefore contributes negligibly to the drug's beta-blocking activity. nih.gov

Atenolol is classified as a cardioselective beta-blocker due to its preferential affinity for β1 receptors over β2 receptors. nih.govmdpi.com This selectivity is, however, not absolute. Studies on racemic atenolol have quantified its binding affinity for the three main beta-receptor subtypes. selleckchem.com

Table 1: Binding Affinity of Racemic Atenolol for Human β-Adrenoceptors
Receptor SubtypeBinding Affinity (log Kd)
β1-Adrenoceptor-6.66 ± 0.05
β2-Adrenoceptor-5.99 ± 0.14
β3-Adrenoceptor-4.11 ± 0.07
Data sourced from Selleck Chemicals. selleckchem.com

The data indicates that while the affinity for β2 is lower than for β1, it is still notable. However, in vivo studies focusing on the individual enantiomers reveal that (R)-(+)-Atenolol has virtually no blocking effect on β2-adrenoceptors. In a study investigating inhibitory effects on isoprenaline-induced vasodilation (a β2-mediated response), (R)-(+)-Atenolol showed no effect. nih.gov This suggests that the limited β2-blocking activity of racemic atenolol is also primarily attributable to the (S)-(-)-enantiomer, and the interaction of (R)-(+)-Atenolol with β2 and β3 receptors is pharmacologically insignificant.

Eudismic Ratio and Pharmacological Potency Assessment

The concept of the eudismic ratio is crucial for quantifying the stereoselectivity of chiral drugs. It is defined as the ratio of the pharmacological potency of the more active enantiomer (the eutomer) to that of the less active one (the distomer). For atenolol, the (S)-(-)-enantiomer is the eutomer, and the (R)-(+)-enantiomer is the distomer.

Radioligand binding studies performed on beta-adrenergic receptors from guinea pig hearts have determined the eudismic ratio for atenolol to be 46. nih.gov This signifies that (S)-(-)-Atenolol is 46 times more potent in binding to these receptors than (R)-(+)-Atenolol. This high ratio underscores the profound stereoselectivity of atenolol's interaction with its target receptor and confirms that the pharmacological activity resides almost exclusively in the S-isomer.

In Vivo Pharmacological Effects of (R)-(+)-Atenolol

The negligible receptor binding affinity of (R)-(+)-Atenolol translates to a lack of significant pharmacological effects in vivo, particularly concerning the cardiovascular system.

Clinical pharmacology studies have directly compared the cardiovascular effects of the individual enantiomers to that of the racemic mixture. In a randomized, double-blind, cross-over study involving healthy volunteers, the impact of the drugs on cardiovascular response to exercise was measured. nih.gov The results demonstrated a clear distinction between the enantiomers.

Table 2: Effect of Atenolol Formulations on Rate Pressure Product During Exercise
Treatment GroupMean Decrease in Rate Pressure Product
(R)-(+)-AtenololNo effect
(S)-(-)-Atenolol-35%
Racemic Atenolol-37%
Data from a study by Stoschitzky et al. nih.gov

As shown in the table, (R)-(+)-Atenolol produced no effect on the rate pressure product (a measure of myocardial oxygen consumption), whereas (S)-(-)-Atenolol produced a reduction nearly identical to that of the full racemic dose. nih.gov Furthermore, investigations into peripheral vascular effects showed that (R)-(+)-Atenolol had no direct effect on forearm blood flow. nih.gov

The culmination of receptor binding data and in vivo studies confirms that (R)-(+)-Atenolol is devoid of any significant beta-blocking activity. nih.gov The beta-blocking effect of commercially available racemic atenolol is entirely attributable to the (S)-(-)-enantiomer. nih.gov Studies have shown that the therapeutic effect achieved with a 50 mg dose of pure (S)-(-)-Atenolol is equivalent to that of a 100 mg dose of the racemic mixture. nih.govnih.gov Conversely, administration of (R)-(+)-Atenolol fails to antagonize the effects of beta-agonists like isoprenaline, further cementing its status as the inactive isomer in the context of beta-adrenoceptor blockade. nih.gov

Non-Beta-Blocker Pharmacological Activities of (R)-(+)-Atenolol

Inhibition of Vasculogenesis in Infantile Hemangioma by (R)-(+)-Atenolol

(R)-(+)-Atenolol has been shown to effectively inhibit the formation of IH-like blood vessels. proquest.com In a murine xenograft model using hemangioma stem cells (HemSCs), (R)-(+)-atenolol demonstrated a significant reduction in vessel density. proquest.comresearchgate.net This effect was comparable to that of racemic propranolol (B1214883) and its non-beta-blocking enantiomer, (R)-(+)-propranolol, suggesting that the anti-vasculogenic activity is not dependent on beta-adrenergic receptor antagonism. proquest.comresearchgate.net

Studies have demonstrated that both (R)-(+)-propranolol and (R)-(+)-atenolol were effective in reducing vasculogenesis in a model of IH. proquest.com Treatment with these enantiomers resulted in a significant reduction of vessel density compared to control groups. proquest.com This indicates a direct inhibitory effect on the de novo formation of blood vessels, a key process in the growth of infantile hemangiomas. proquest.comnih.gov

CompoundEffect on Vasculogenesis in IH ModelMechanism Independence
(R)-(+)-AtenololSignificant reduction in vessel densityIndependent of beta-adrenergic receptor blockade
(R)-(+)-PropranololSignificant reduction in vessel densityIndependent of beta-adrenergic receptor blockade
Propranolol (racemic)Significant reduction in vessel density-

Effects on Hemangioma Stem Cell Differentiation

The anti-vasculogenic properties of (R)-(+)-atenolol are linked to its ability to inhibit the differentiation of hemangioma stem cells (HemSCs) into endothelial cells. proquest.comnih.govnih.gov In vitro studies have shown that (R)-(+)-atenolol, similar to racemic atenolol and (R)-(+)-propranolol, effectively inhibits this differentiation process. proquest.comresearchgate.net

This inhibition is characterized by the reduced expression of key endothelial and hemangioma endothelial markers. nih.govresearchgate.net Specifically, treatment with (R)-(+)-atenolol was found to suppress the expression of:

Endothelial Differentiation Markers : CD31 and VE-cadherin. nih.govresearchgate.net

Hemangioma Endothelial Markers : NOTCH1, VEGFR1, and PlexinD1. nih.govresearchgate.net

These findings suggest that (R)-(+)-atenolol disrupts the developmental pathway that transforms HemSCs into the endothelial cells that form the structure of hemangiomas. proquest.comnih.gov

Marker TypeSpecific MarkerEffect of (R)-(+)-Atenolol Treatment
Endothelial DifferentiationCD31Inhibited Expression
VE-cadherinInhibited Expression
Hemangioma EndothelialNOTCH1Inhibited Expression
VEGFR1Inhibited Expression
PlexinD1Inhibited Expression

Molecular Targets and Signaling Pathways Beyond Beta-Adrenergic Receptors

Research has identified the transcription factor SOX18 (sex-determining region Y-box transcription factor 18) as a key molecular target for the non-beta-blocker effects of both propranolol and atenolol enantiomers in infantile hemangioma. nih.govnih.gov The mechanism of action for both drugs, when used to treat IH, appears to involve the disruption of SOX18 transcriptional activity, a process that does not require β-adrenergic receptors. proquest.com

Advanced Analytical Methodologies for R + Atenolol

Chiral Separation Techniques for Atenolol (B1665814) Enantiomers

Chiral separation techniques are essential for distinguishing and quantifying the individual enantiomers of Atenolol. Various chromatographic and electrophoretic methods have been developed and applied for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

HPLC employing chiral stationary phases is a widely used technique for the enantioseparation of Atenolol. researchgate.netnih.govcapes.gov.br The separation is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. gazi.edu.tr

Chiral HPLC separation of Atenolol enantiomers can be performed using both normal-phase and reversed-phase modes, depending on the nature of the chiral stationary phase and the mobile phase composition. researchgate.net Normal-phase chromatography typically utilizes a non-polar stationary phase and a mobile phase consisting of organic solvents, while reversed-phase chromatography employs a polar stationary phase and an aqueous or partially aqueous mobile phase. researchgate.net Polar organic solvents chromatography (POSC) is another mode where chiral separation can be applied. cu.edu.eg

Several types of chiral stationary phases have been successfully applied for the separation of Atenolol enantiomers. These include protein-based columns like Chiral AGP, brush-type phases like Chirex 3022, and polysaccharide-based phases such as Kromasil 5-Amycoat and Lux-Cellulose derivatives. gazi.edu.trresearchgate.netcu.edu.egoup.commdpi.comnih.govmdpi.comsigmaaldrich.comphenomenex.comwindows.netnih.govhplc.euhplc.eu

Chiral AGP (Alpha 1-Acid Glycoprotein): Chiral AGP columns are protein-based CSPs that have been used for the separation of various chiral compounds, including beta-blockers like Atenolol. gazi.edu.trmdpi.comnih.gov Separation and quantitation of (R)- and (S)-atenolol in human plasma and urine have been achieved using a chiral alpha 1-AGP column with fluorescence detection after acetylation of the enantiomers. nih.gov Another method using a Chiralcel AGP column employed a mobile phase of 10 mM sodium phosphate (B84403) buffer (pH 7.0)-methanol (95:5 v/v) with UV detection at 225 nm. researchgate.net The resolution factors (Rs) for atenolol enantiomers on a Chiral AGP column have been reported as 1.46. gazi.edu.troup.com

Chirex 3022: The Chirex 3022 column is a brush-type chiral stationary phase designed for the separation of amines, amino alcohols, and alcohols. gazi.edu.tr Its chiral selector involves (S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl)ethylamine urea (B33335) linkage, facilitating separation through a combination of π-π, hydrogen bonding, dipole-dipole, and steric interactions. gazi.edu.tr A validated HPLC-UV method using a Chirex 3022 (S) column separated Atenolol isomers with a mobile phase of hexane–dichloromethane–methanol–trifluoroacetic acid (35 + 35 + 5 + 0.25, v/v/v/v). gazi.edu.troup.comnih.govresearchgate.netresearchgate.netulakbim.gov.tr Resolution factors for atenolol using a Chirex 3022 column have been reported as 1.40. gazi.edu.troup.com

Kromasil 5-Amycoat: Kromasil AmyCoat columns are based on silica (B1680970) coated with a functionalized amylose (B160209) selector. sigmaaldrich.comhplc.eu They are used for chiral separations in both normal phase HPLC and SFC modes. hplc.euhplc.eu A Kromasil 5-Amycoat column has been used for the chiral resolution of 3-nitroatenolol, a related compound, using a mobile phase of n-hexane and ethanol (B145695) (80:20 v/v) in isocratic conditions. mdpi.com The purity of the collected enantiomers was assessed by chiral HPLC using a Kromasil 5-Amycoat column with the same mobile phase at a flow rate of 1 mL/min. mdpi.com

Lux-Cellulose: Lux-Cellulose columns are polysaccharide-based chiral stationary phases, specifically cellulose (B213188) tris(3,5-dimethylphenylcarbamate) or other derivatives coated or immobilized on silica gel. researchgate.netcu.edu.egphenomenex.comwindows.net These columns are effective for separating a wide range of chiral compounds, including beta-blockers. cu.edu.egphenomenex.comnih.gov A method using a Lux Cellulose-4 column achieved separation of Atenolol enantiomers with a mobile phase comprising acetonitrile, ethanol, and DEA (92:8:0.2% v/v/v) at a flow rate of 1.2 mL/min, monitored at 240 nm. researchgate.net Separation of Atenolol enantiomers has also been achieved on a Lux-Cellulose 2 column in normal phase mode using mobile phases of n-hexane:ethanol:diethylamine in different ratios (e.g., 60:40:0.1 v/v/v and 75:25:0.1 v/v/v). nih.gov

Here is a table summarizing some reported HPLC chiral separation conditions for Atenolol enantiomers:

Chiral Stationary PhaseMobile Phase CompositionDetection Wavelength (nm)Flow Rate (mL/min)Resolution (Rs)Reference
Chiral AGP10 mM Sodium Phosphate Buffer (pH 7.0)-Methanol (95:5)2250.9- researchgate.net
Chiral AGP---1.46 gazi.edu.troup.com
Chirex 3022 (S)Hexane–Dichloromethane–Methanol–TFA (35:35:5:0.25)28021.40 gazi.edu.troup.comnih.gov
Chiralcel ODHexane-Ethanol-Diethylamine (75:25:0.1)2760.7>5.05 researchgate.nettandfonline.comtandfonline.com
Lux Cellulose-4Acetonitrile-Ethanol-DEA (92:8:0.2)2401.2- researchgate.net
Lux-Cellulose 2n-Hexane:Ethanol:Diethylamine (60:40:0.1)2301High nih.gov
Lux-Cellulose 2n-Hexane:Ethanol:Diethylamine (75:25:0.1)2301High nih.gov
Chirobiotic VMethanol–Glacial Acetic Acid–Triethylamine (100:0.025:0.75)275/305 (Fluorescence)0.8- oup.com
Chirobiotic V2Methanol–Acetonitrile-Triethylamine Acetate 0.5% (45:50:5)-13 researchgate.net

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has also been employed for the enantioseparation of Atenolol. SFC offers advantages such as faster separation times and lower solvent consumption compared to traditional HPLC. researchgate.netnih.gov Enantioseparation of beta-blockers, including Atenolol, has been studied using SFC on immobilized polysaccharide-based chiral stationary phases. researchgate.netnih.govjddt.inx-mol.com For instance, separation of Atenolol enantiomers was achieved on an amylose tris(3-chloro-5-methylphenylcarbamate) immobilized chiral stationary phase (Chiralpak IG column) using a mixture of CO2 and 0.1% isopropyl amine in isopropanol:methanol (50:50, V/V) in a 75:25 (V/V) ratio as the mobile phase. researchgate.netnih.govjddt.inx-mol.com Under optimized conditions, resolution factors (Rs) for Atenolol enantiomers greater than 3.0 and separation factors (α) greater than 1.5 were reported. researchgate.netnih.govjddt.in Studies investigating the effect of temperature and pressure in SFC showed that increasing these parameters generally decreased retention, separation factors, and resolution for most beta-blockers, but a reverse trend for α and Rs was observed for Atenolol with increasing temperature. researchgate.netnih.govjddt.in

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary Electrophoresis (CE) is another powerful technique for the chiral separation of enantiomers, including Atenolol. oup.comresearchgate.netgontor.ac.idnih.gov CE offers high separation efficiency and requires minimal sample and solvent volumes. Chiral separation in CE is typically achieved by adding a chiral selector to the background electrolyte. oup.comresearchgate.netgontor.ac.idnih.gov Cyclodextrins, such as carboxymethylated-β-cyclodextrin (CM-β-CD) and sulphobutyl ether-beta-cyclodextrins (SBE-β-CDs), have been successfully used as chiral selectors for the resolution of Atenolol enantiomers in CE. researchgate.netgontor.ac.idnih.govmdpi.com

Studies have shown that factors like the concentration of the chiral selector, buffer pH, buffer concentration, temperature, and applied voltage influence the chiral separation in CE. mdpi.com For instance, good chiral separation of Atenolol was achieved using 50 mM Tris buffer at pH 4.0 containing 8 mM CM-β-CD with an applied voltage of 24 kV at 20 °C. mdpi.com Another method utilized a phosphate buffer (20.0 mM, pH 2.7) containing 4.0 mM CM-β-CD for the separation of Atenolol enantiomers. gontor.ac.id Anionic sulphobutyl ether-beta-cyclodextrins have also been shown to successfully resolve Atenolol enantiomers within typically less than 20 minutes using low concentrations (1-5 mM) of the selector. nih.gov More recently, a novel approach utilizing copper (II) ions to induce self-disproportionation of enantiomers in CE has been demonstrated for the quantification of Atenolol enantiomers, offering an alternative to using traditional chiral selectors. mdpi.com

Quantitative Determination and Detection Methods

The quantitative determination of (R)-(+)-Atenolol often requires chromatographic or electrophoretic separation techniques coupled with sensitive and selective detection methods capable of distinguishing between the enantiomers.

UV-Visible Detection

UV-Visible (UV-Vis) detection is a widely used method for the analysis of atenolol enantiomers, often coupled with High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases globalresearchonline.net. Atenolol exhibits UV absorbance, allowing for its detection at specific wavelengths. Studies have reported using UV detection at wavelengths such as 225 nm and 230 nm for the analysis of atenolol enantiomers globalresearchonline.netnih.govmdpi.com. The application of chiral HPLC with UV detection enables the separation and subsequent quantification of (R)-(+)-Atenolol from the racemic mixture or other related substances globalresearchonline.net.

Fluorimetric Detection

Fluorimetric detection offers enhanced sensitivity compared to UV-Vis detection for compounds that exhibit native fluorescence or can be derivatized to become fluorescent. While direct information specifically on the fluorimetric detection of (R)-(+)-Atenolol is less prevalent in the provided snippets, fluorescence detection has been applied to the analysis of atenolol ammanu.edu.jonih.gov. Derivatization with fluorogenic reagents can be employed to enable sensitive detection of atenolol enantiomers medkoo.com.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Detection

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides high sensitivity and selectivity for the analysis of atenolol enantiomers, especially in complex biological and environmental matrices medkoo.combath.ac.uk. LC-MS and LC-MS/MS methods, often coupled with chiral separation, are powerful tools for the quantitative determination and identification of (R)-(+)-Atenolol medkoo.combath.ac.uk. These techniques allow for the detection of specific mass-to-charge ratios of the analyte and its fragments, providing unambiguous identification and accurate quantification even at low concentrations. SPE-chiral-LC-MS/MS has been specifically mentioned for the verification of enantiomeric fractions of chiral drugs, including atenolol, in environmental matrices bath.ac.uk.

Electrochemical Methods

Electrochemical methods, such as voltammetry, have been explored for the determination of atenolol. These methods measure the electrical properties of the analyte, such as current or potential, resulting from redox reactions. Studies have investigated the use of electrochemical techniques, including differential pulse voltammetry and modified electrodes, for the analysis of atenolol in various samples mdpi.commedkoo.comresearchgate.net. For instance, graphite-polyurethane composites and C60 modified glass carbon electrodes have shown electrocatalytic activity towards atenolol oxidation, enabling its voltammetric determination researchgate.net. Capillary electrophoresis coupled with electrochemical detection has also been explored for atenolol enantiomers mdpi.com.

Sample Preparation Strategies for Biological Matrices

Analyzing (R)-(+)-Atenolol in biological matrices such as plasma, urine, or wastewater necessitates effective sample preparation strategies to isolate and concentrate the analyte while removing interfering substances. Common approaches include solid phase extraction (SPE) and liquid-liquid extraction (LLE) bath.ac.uknih.gov. SPE is frequently used for extracting atenolol from biological samples, offering advantages in terms of cleanup and preconcentration bath.ac.uknih.gov. For example, Oasis MCX cartridges have been used for the extraction of atenolol from wastewater samples bath.ac.uk. While LLE is another option, studies have indicated that SPE might offer better extraction recoveries for atenolol and its metabolites in plasma samples compared to LLE using certain solvents nih.gov. The specific sample preparation method chosen depends on the matrix, the required sensitivity, and the analytical technique to be used.

Method Validation and Robustness for Stereoselective Analysis

Method validation is a critical step to ensure the reliability, accuracy, and precision of analytical methods used for the stereoselective analysis of (R)-(+)-Atenolol. Validation typically involves evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), selectivity, and robustness globalresearchonline.netmdpi.comnih.govresearchgate.netredalyc.org. For stereoselective methods, demonstrating the separation and accurate quantification of each enantiomer is paramount.

Linearity is assessed by analyzing a series of standards at different concentrations to establish a linear relationship between the analyte concentration and the detector response globalresearchonline.netnih.govredalyc.org. Accuracy and precision evaluate how close the measured values are to the true values and the reproducibility of the measurements, respectively globalresearchonline.netmdpi.comresearchgate.net. LOD and LOQ represent the lowest concentrations that can be reliably detected and quantified redalyc.org.

Preclinical and Clinical Research on R + Atenolol and Atenolol Enantiomers

Clinical Trials Comparing Enantiomers with Racemic Atenolol (B1665814)

A key randomized, double-blind, cross-over study involving 12 healthy volunteers compared the effects of single oral doses of 100 mg of racemic atenolol to 50 mg of (R)-atenolol and 50 mg of (S)-atenolol during exercise. nih.gov The results demonstrated that the beta-blocking activity of atenolol resides almost exclusively in the (S)-enantiomer. The mean rate pressure product, a measure of myocardial oxygen consumption, was significantly decreased by both racemic atenolol (-37%) and (S)-atenolol (-35%) to a similar extent. nih.gov In stark contrast, (R)-atenolol exhibited no discernible effect on this parameter. nih.gov

Further investigation into the vascular effects of the enantiomers in healthy subjects revealed that neither (R)- nor (S)-atenolol exert direct vasoconstrictive effects on peripheral arteries. nih.gov However, the study did show that (S)-atenolol reduced isoprenaline-induced vasodilation, confirming its beta-adrenoceptor blocking activity, while (R)-atenolol had no such effect. nih.gov

Pharmacokinetic analyses from these clinical trials have also highlighted subtle but significant stereoselective differences. In one study, while the maximal plasma concentrations (Cmax) and plasma half-lives of the enantiomers were similar whether administered as a racemate or as pure enantiomers, the area under the plasma concentration-time curve (AUC) of (R)-atenolol was found to be 1.08-fold greater than that of the (S)-enantiomer after administration of the racemic mixture. nih.govnih.gov Another study corroborated this, finding that the AUC and Cmax values for (R)-atenolol were slightly but significantly higher than those for (S)-atenolol. nih.gov

Radioligand binding studies have provided a molecular basis for these clinical observations. In beta-adrenergic receptors from guinea pig hearts, the eudismic ratio, which is the ratio of the affinities of the (S)-enantiomer to the (R)-enantiomer, was determined to be 46. nih.gov This indicates a significantly higher binding affinity of (S)-atenolol for beta-receptors, explaining its dominant role in the beta-blocking effect of racemic atenolol. nih.gov

Table 1: Comparison of Effects of Atenolol Enantiomers and Racemate in Healthy Volunteers
ParameterRacemic Atenolol (100 mg)(S)-(-)-Atenolol (50 mg)(R)-(+)-Atenolol (50 mg)Reference
Change in Rate Pressure Product-37%-35%No effect nih.gov
AUC Ratio (R/S) after Racemate1.08 - 1.09 nih.govnih.gov
Cmax Ratio (R/S) after Racemate1.03 nih.gov
Effect on Isoprenaline-Induced VasodilationInhibitionInhibitionNo effect nih.gov

Investigation of Stereoselective Effects in Disease Models

The stereoselective properties of atenolol enantiomers have been explored in various disease models, revealing distinct activities that extend beyond simple beta-blockade. A significant area of this research has been in the context of infantile hemangiomas (IH), benign vascular tumors of infancy.

In a notable study, the non-beta-blocking enantiomer, (R)-(+)-atenolol, was found to inhibit vasculogenesis in models of infantile hemangioma. jci.org Research demonstrated that both racemic atenolol and its purified (R)-(+)-enantiomer could inhibit the differentiation of hemangioma stem cells (HemSCs) into endothelial cells in vitro. jci.org Furthermore, both (R)-(+)-propranolol and (R)-(+)-atenolol were shown to inhibit HemSC vessel formation in vivo. jci.org This suggests that the therapeutic effect of atenolol in this condition may not be solely dependent on its beta-blocking properties, which are primarily attributed to the (S)-enantiomer. jci.org

The mechanism for this effect is thought to involve the transcription factor SOX18. Both (R)-(+)-propranolol and (R)-(+)-atenolol showed an ability to inhibit the formation of the SOX18:RBPJ heterodimer, a key complex in vascular development. jci.org This provides a molecular pathway for the anti-vasculogenic effects of the (R)-(+)-enantiomer, independent of beta-adrenoceptor antagonism. jci.org

In cardiovascular models, the stereoselective effects are more aligned with the established beta-blocking activity. As previously mentioned, radioligand binding studies using guinea pig heart tissue, a common preclinical model, showed that the (S)-enantiomer has a 46-fold higher affinity for beta-adrenergic receptors than the (R)-enantiomer. nih.gov This confirms that in cardiac disease models, the clinically relevant beta-blocking effects are overwhelmingly mediated by (S)-atenolol. nih.gov

Studies on vascular effects also confirm this stereoselectivity. In healthy human subjects, which can serve as a model for peripheral vascular responses, it was found that the beta-adrenoceptor blocking effects on blood vessels were predominantly due to the (S)-enantiomers of both propranolol (B1214883) and atenolol. nih.gov

Novel Therapeutic Applications of (R)-(+)-Atenolol

Emerging research has identified potential new therapeutic roles for (R)-(+)-atenolol, leveraging its unique pharmacological profile, which is largely devoid of beta-blocking activity. jci.org The most promising of these applications is in the treatment of infantile hemangiomas (IH).

Traditionally, the non-selective beta-blocker propranolol has been used to treat IH. Atenolol, a selective β1-adrenergic receptor antagonist, has been considered an alternative to reduce the risk of β2-adrenergic receptor-related side effects. jci.org However, research has now indicated that the therapeutic mechanism in this context may not rely on beta-blockade at all. Studies have shown that the (R)-(+) enantiomers of both propranolol and atenolol, which have minimal beta-blocking effects, can inhibit the abnormal blood vessel formation (vasculogenesis) that characterizes these tumors. jci.org

Specifically, (R)-(+)-atenolol was found to inhibit the differentiation of hemangioma stem cells into endothelial cells and prevent the formation of vessels in vivo. jci.org This anti-angiogenic effect is linked to the inhibition of the transcription factor SOX18. jci.org This discovery opens up the possibility of using (R)-(+)-atenolol as a targeted therapy for IH. Such an approach could provide the therapeutic benefits of inhibiting vasculogenesis without the concomitant cardiovascular effects of beta-blockade, such as bradycardia and hypotension, which are associated with the (S)-enantiomer. This represents a significant potential for a safer treatment profile, particularly in a pediatric population.

While other off-label uses for racemic atenolol exist, such as for anxiety disorders, the specific investigation into the role of (R)-(+)-atenolol in these conditions is not as well-defined. nih.govmedicalnewstoday.com The primary novel therapeutic application currently under investigation for the (R)-(+)-enantiomer is firmly in the realm of anti-angiogenic therapy for conditions like infantile hemangioma. jci.org

Mechanistic Insights into Stereoselective Interactions of Atenolol Enantiomers

Molecular Modeling and Docking Studies of (R)-(+)-Atenolol

Molecular modeling and docking studies are valuable tools for investigating the interactions between chiral molecules like (R)-(+)-atenolol and their binding partners, providing insights into the mechanisms of chiral recognition at an atomic level. These computational methods can help predict binding modes and energies. nih.govresearchgate.netnih.gov

Host-Guest Binding Procedures with Chiral Selectors (e.g., Cyclodextrins)

Host-guest binding procedures, often studied through molecular modeling and experimental techniques like chromatography, involve the interaction of atenolol (B1665814) enantiomers (the guest) with chiral selectors (the host). Cyclodextrins are examples of chiral selectors used in such studies and in chiral separation techniques like capillary electrophoresis. mdpi.comoup.comoup.comresearchgate.net The separation of enantiomers in these systems is based on the formation of transient diastereomeric complexes with different stabilities or mobilities. wikipedia.orgmdpi.comoup.com Molecular docking simulations can be performed to study the interaction of enantiomers within the cavities of chiral stationary phases, such as those based on cellulose (B213188) derivatives, to understand the chiral differentiation mechanism. nih.govresearchgate.net

Calculation of Binding Free Energies

The difference in binding free energies between the enantiomers and a chiral selector is a key factor driving chiral recognition and separation. Molecular modeling techniques, such as those employing the MM-GB/SA method, can be used to calculate binding free energies. chemrxiv.org These calculations provide a quantitative measure of the affinity between each enantiomer and the chiral selector. Studies have shown that atenolol enantiomers can have similar binding free energies with certain chiral selectors, while other beta-blockers show more significant differences. tdl.org The free energy values are influenced by factors including temperature, equilibrium constant, solution composition, solubility, and the type of interactions between the compound and the solvent. researchgate.netresearchgate.net The absolute difference in binding energies (ΔΔE) can be evaluated to further relate binding energy with enantioselectivity. nih.gov

Intermolecular Interactions in Chiral Recognition

Chiral recognition involves a combination of various intermolecular forces between the chiral analyte and the chiral selector. These interactions contribute to the formation of diastereomeric complexes with different stabilities. mdpi.comresearchgate.net

Role of π-π Interactions, Hydrogen Bonding, and Dipole-Dipole Interactions

Several types of intermolecular interactions play a significant role in the chiral recognition of atenolol enantiomers. These include π-π interactions, hydrogen bonding, and dipole-dipole interactions. oup.comoup.comgazi.edu.tr

Hydrogen Bonding: Hydrogen bonds are crucial in the interaction between atenolol and chiral stationary phases or biological targets. Atenolol can act as both a hydrogen bond donor (through its hydroxyl and amine groups) and acceptor (through its carbonyl and ether oxygen atoms). researchgate.netmdpi.com Studies using chiral stationary phases have indicated that hydrogen bonding is a major interaction involved in the chiral recognition of beta-blockers, including atenolol. nih.govresearchgate.netbrieflands.comnih.gov

π-π Interactions: The aromatic ring in the atenolol structure can engage in π-π interactions with complementary aromatic or π systems in the chiral selector. oup.comoup.comgazi.edu.tr These interactions, along with hydrogen bonding, are considered main types of interaction involved in chiral recognition on certain stationary phases. nih.govresearchgate.net

The combination and specific geometry of these interactions with a chiral environment lead to differential binding affinities for the (R)-(+) and (S)-(-) enantiomers.

Steric Interactions in Enantioselective Processes

Steric interactions, arising from the spatial arrangement and bulkiness of substituents around the chiral center, are also critical in enantioselective processes. oup.commdpi.com These interactions influence how favorably each enantiomer can approach and fit into the binding site of a chiral selector or biological receptor. Repulsive steric confinements can refine the selectivity dictated by attractive forces like hydrogen bonding and π-π interactions. mdpi.com The molecular size and shape of the enantiomer and the chiral selector's binding cavity play a significant role in determining the extent of steric hindrance and favorable contacts, thereby contributing to enantioseparation. brieflands.comresearchgate.netresearchgate.net

Conformational Analysis of (R)-(+)-Atenolol and its Binding Partners

The conformation of (R)-(+)-atenolol and its binding partners (chiral selectors or biological targets) significantly influences the stereoselective interactions. The flexibility of the atenolol molecule allows it to adopt different conformations, and the preferred conformation upon binding to a chiral environment can differ between enantiomers. Molecular dynamics simulations are used to investigate the stability of enantiomer-chiral stationary phase complexes and understand the interactions under dynamic conditions. nih.govresearchgate.net Conformational analysis helps in understanding how the spatial orientation of functional groups in (R)-(+)-atenolol facilitates specific interactions (e.g., hydrogen bonding, π-π, steric) with the chiral binding site, ultimately leading to chiral recognition and differential binding. soton.ac.uk The specific arrangement of groups close to the chiral center and even substituents further away on the phenyl ring can contribute to effective chiral separation. nih.govbrieflands.comnih.gov

Toxicological Considerations of Atenolol Enantiomers

Comparative Toxicity Profiles of (R)-(+)-Atenolol and (S)-(-)-Atenolol

Studies investigating the comparative toxicity of (R)-(+)-Atenolol and (S)-(-)-Atenolol have revealed differences in their effects, although findings can vary depending on the biological system studied. Research on vascular smooth muscle A7r5 cells indicated that (R)-(+)-Atenolol was somewhat less toxic than (S)-(-)-Atenolol. Both enantiomers demonstrated toxicity to these cells at concentrations higher than 50 μM, leading to a notable decrease in cell viability in a dose-dependent manner. guidetopharmacology.org Conversely, a study on the protozoan Tetrahymena thermophila reported that the (R)-enantiomer of atenolol (B1665814) was four times more toxic than the (S)-enantiomer. scitepress.org These findings highlight that the stereochemistry of atenolol influences its inherent toxicity, and the specific enantiomer responsible for greater toxicity can be dependent on the organism or cell type.

Environmental Fate and Ecotoxicology of Atenolol Enantiomers

Atenolol is recognized as an emerging contaminant in aquatic ecosystems due to its widespread use and incomplete removal by conventional wastewater treatment processes. Its presence in the environment raises concerns regarding potential ecotoxicological impacts on non-target organisms. The environmental fate and ecotoxicology of atenolol are influenced by the behavior of its individual enantiomers.

Enantiomeric Fraction Evaluation in Environmental Matrices

The enantiomeric composition of chiral compounds like atenolol in environmental matrices is often assessed using the enantiomeric fraction (EF). The EF is calculated from the concentrations of the individual enantiomers and provides insight into whether the compound exists as a racemic mixture (EF ≈ 0.5) or a non-racemic mixture (EF ≠ 0.5). Studies have shown that atenolol is present in environmental matrices, such as raw and treated wastewater, as non-racemic mixtures. For instance, atenolol was found to be enriched with the (S)-(-)-enantiomer in both raw and treated wastewater in some studies, with average EFs of 0.40 and 0.46, respectively. However, other studies have observed enrichment with the (R)-(+)-enantiomer in treated wastewater, indicating variability in enantioselective processes in the environment. Evaluating the EF in different environmental compartments is essential for understanding the environmental behavior and risk assessment of chiral pharmaceuticals.

Stereoselective Degradation in Wastewater Treatment

Stereoselective degradation of atenolol occurs during wastewater treatment processes. The extent and direction of this stereoselectivity can be influenced by the type of treatment technology employed. Activated sludge treatment has been shown to exhibit higher stereoselectivity compared to trickling filters in the case of atenolol. In some wastewater treatment plants utilizing activated sludge, an increase in the EF of atenolol in treated wastewater has been observed, indicating the preferential degradation of one enantiomer. This stereoselective removal can lead to the enrichment of either the (R)-(+)- or (S)-(-)-enantiomer in the treated effluent discharged into receiving waters. Different consortia of microorganisms and environmental conditions are suggested to be responsible for the observed stereoselective degradation in wastewater treatment and receiving waters.

Sub-lethal Toxicity of Atenolol in Aquatic Organisms with Enantiomeric Implications

Pharmaceuticals like atenolol, even at low concentrations detected in aquatic environments, can exert sub-lethal effects on aquatic organisms. Atenolol exposure in fish has been shown to affect endocrine and immune systems, metabolism, and epigenetics. While research on the enantiomer-specific sub-lethal toxicity of atenolol in aquatic organisms is less extensive compared to other beta-blockers, the principle of enantioselective toxicity in aquatic life has been established for other chiral pharmaceuticals. scitepress.org For example, studies on propranolol (B1214883) have reported differences in toxicity between its enantiomers in aquatic species. scitepress.org Although specific detailed comparative data for (R)-(+)-Atenolol and (S)-(-)-Atenolol's sub-lethal effects on aquatic organisms were not prominently detailed in the search results, the general understanding that enantiomers can have different biological effects, including toxicity, underscores the importance of considering the enantiomeric composition when assessing the ecological risk of atenolol in aquatic environments. scitepress.org

Future Directions and Emerging Research Avenues for R + Atenolol

Development of Enantiomer-Specific Drug Formulations

The development of drug formulations that can selectively deliver or release a specific enantiomer is a significant area of research. For atenolol (B1665814), this could mean designing systems that either exclusively deliver the active (S)-enantiomer for therapeutic effects or, conversely, utilize the properties of the (R)-(+)-enantiomer for other targeted applications. Current research into atenolol delivery systems, while not always enantiomer-specific, provides a foundation for future chiral-focused designs.

Advanced drug delivery systems for atenolol that are being explored include:

Transdermal Patches: Polymeric matrix systems are being developed to provide prolonged and controlled release of atenolol through the skin. nih.gov These systems could potentially be adapted for the enantioselective delivery of (R)-(+)-atenolol.

Pulsatile Drug Delivery: Formulations are being designed to release atenolol at specific times, aligning with the body's circadian rhythms. wisdomlib.org This approach could be harnessed for enantiomer-specific release, should a therapeutic or beneficial effect of (R)-(+)-atenolol be identified with a particular chronobiological pattern.

Floating Bioadhesive Systems: These systems are designed to prolong the residence time of the drug in the stomach, which can enhance bioavailability for drugs with a narrow absorption window. nih.gov

Lipid Nanocarrier Transferosomes: These novel delivery systems are being investigated to enhance the delivery of atenolol. healthinformaticsjournal.com

The challenge lies in incorporating chiral recognition mechanisms into these delivery platforms to achieve enantioselective release. This could involve the use of chiral polymers or other excipients that interact differently with the (R) and (S) enantiomers.

Integration of Pharmacogenomics in Atenolol Enantiomer Research

Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical component in personalizing medicine. For chiral drugs like atenolol, understanding the genetic basis for differential responses to each enantiomer is a promising research frontier. While much of the current pharmacogenomic research on atenolol does not differentiate between enantiomers, the findings provide a crucial starting point for future enantiomer-specific investigations. nih.govplos.org

Key areas of interest include:

Metabolic Differences: Genetic variations in enzymes responsible for drug metabolism can lead to different plasma concentrations of each enantiomer. Studies have already shown that race and genotype can influence the metabolic response to atenolol, highlighting the need to investigate these effects at the enantiomeric level. nih.govplos.org

Receptor Binding and Signal Transduction: Genetic polymorphisms in beta-adrenergic receptors (the drug's target) can alter the binding affinity and subsequent cellular response to each enantiomer. nih.govmdpi.com For instance, variations in the ADRB1 gene have been shown to affect the heart rate response to atenolol. nih.gov

Transporter Proteins: Genetic variations in drug transporter proteins could potentially lead to stereoselective transport of atenolol enantiomers, affecting their distribution and elimination.

Future research will likely focus on genome-wide association studies (GWAS) that correlate genetic markers with the pharmacokinetic and pharmacodynamic profiles of (R)-(+)-atenolol and (S)-(-)-atenolol individually. This could lead to the identification of biomarkers that predict a patient's response to a specific enantiomer.

Table 1: Genes and Genetic Variants Investigated in Relation to Atenolol Response

GeneGenetic Variant (SNP)Potential Impact on Atenolol ResponseReference
ADRB1Arg389GlyAffects the reduction in heart rate during exercise. nih.gov
ADRB1Ser49GlyInfluences the negative chronotropic effect of atenolol. nih.gov
LIPCrs9652472Associated with changes in oleic acid levels in response to atenolol in Caucasians. plos.org
PLA2G4Crs7250148Associated with changes in oleic acid levels in response to atenolol in African Americans. nih.gov
PTPRDrs12346562, rs1104514Associated with diastolic blood pressure response to atenolol in Caucasians. researchgate.net
GRK465L, 142VAssociated with reduced blood pressure responses to atenolol. mdpi.com
CACNA1CVarious SNPsInvestigated for relationships with atenolol treatment efficacy. mdpi.com
FGD5rs294610A allele carriers show better blood pressure responses to β-blockers. mdpi.com

This table is for illustrative purposes and highlights genes and variants studied in the context of racemic atenolol. Future research is needed to determine their specific impact on the (R)-(+)-atenolol enantiomer.

Exploration of (R)-(+)-Atenolol as a Chiral Building Block in Synthesis

The unique stereochemistry of (R)-(+)-atenolol makes it a valuable chiral building block, or synthon, for the asymmetric synthesis of other complex molecules. In asymmetric synthesis, the goal is to create a specific stereoisomer of a target molecule, which is crucial in the development of new drugs and other bioactive compounds.

The potential applications of (R)-(+)-atenolol as a chiral synthon stem from its well-defined stereocenter and the presence of reactive functional groups (a secondary alcohol and a secondary amine). These features allow for stereocontrolled transformations, enabling chemists to build new chiral molecules with a high degree of precision.

While specific examples of (R)-(+)-atenolol being used as a starting material for the synthesis of entirely different classes of compounds are still emerging, the principles of asymmetric synthesis using chiral precursors are well-established. uwindsor.ca The synthesis of enantiomerically pure beta-blockers, including atenolol itself, often involves the use of chiral intermediates. researchgate.netmdpi.comresearchgate.netnih.gov This underscores the importance of having access to enantiomerically pure compounds like (R)-(+)-atenolol. Future research in this area could involve using (R)-(+)-atenolol to synthesize novel therapeutic agents, chiral ligands for catalysis, or other high-value chemical entities.

Challenges and Opportunities in Chiral Drug Research for Beta-Blockers

The development of single-enantiomer drugs, a process sometimes referred to as a "chiral switch," presents both significant challenges and compelling opportunities for the pharmaceutical industry, particularly in the context of beta-blockers. nih.gov

Challenges:

Clinical and Regulatory Hurdles: Demonstrating a clear clinical advantage of a single enantiomer over an existing racemic mixture is often a significant challenge. nih.gov Regulators typically require robust evidence of improved efficacy, a better safety profile, or a more favorable pharmacokinetic profile to approve a single-enantiomer drug.

Cost of Development: The process of developing a single-enantiomer drug, including stereoselective synthesis or chiral separation, and conducting new clinical trials, can be expensive.

Stereoselective Manufacturing: Scaling up the production of a single enantiomer can be technically challenging and costly compared to the synthesis of a racemate. researchgate.net

Opportunities:

Improved Therapeutic Index: By administering only the active enantiomer, it may be possible to reduce side effects associated with the inactive or less active enantiomer, thereby improving the drug's therapeutic index. nih.gov

Novel Therapeutic Indications: The "unwanted" enantiomer may possess its own unique pharmacological activities that could be explored for new therapeutic applications. nih.gov

Enhanced Market Exclusivity: Developing a single-enantiomer version of a drug can provide a new period of market exclusivity, which is a significant commercial incentive for pharmaceutical companies. nih.gov

Technological Advancements: The need for enantiomerically pure beta-blockers is driving innovation in areas such as asymmetric synthesis, chiral chromatography, and biocatalysis. nih.govbioengineer.org

The future of chiral drug research for beta-blockers will likely involve a more nuanced approach, moving beyond simply identifying the more active enantiomer to a deeper understanding of the distinct pharmacological and toxicological profiles of each stereoisomer.

Advanced Spectroscopic and Spectrometric Characterization of (R)-(+)-Atenolol Interactions

A variety of advanced analytical techniques are being employed to probe the structure and interactions of atenolol enantiomers at the molecular level. These methods provide invaluable insights into how (R)-(+)-atenolol interacts with biological targets and other molecules, which is essential for understanding its potential biological roles and for the development of new applications.

Key Techniques and Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for studying the structure of atenolol and its interactions with other molecules, such as cyclodextrins. mdpi.comchemicalbook.comhmdb.caresearchgate.netuq.edu.au Changes in the chemical shifts of the protons of (R)-(+)-atenolol upon binding to a host molecule can provide detailed information about the geometry of the complex.

Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are essential for the sensitive and specific quantification of atenolol enantiomers in biological samples. nih.govfaa.govfaa.gov Tandem mass spectrometry (MS/MS) can provide structural information by analyzing the fragmentation patterns of the molecule. researchgate.netnist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to study the vibrational modes of the functional groups in atenolol. nih.gov This can provide information about hydrogen bonding and conformational changes upon interaction with other molecules.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying chiral molecules. It can be used to investigate the binding of atenolol enantiomers to chiral targets like proteins and DNA, providing insights into the stereoselectivity of these interactions. nih.gov

Table 2: Spectroscopic and Spectrometric Techniques for Atenolol Characterization

TechniqueApplication for (R)-(+)-Atenolol ResearchKey InsightsReference(s)
NMR Spectroscopy Structural elucidation and interaction studies.Provides information on molecular structure, conformation, and binding interactions with host molecules. mdpi.comchemicalbook.comhmdb.caresearchgate.netuq.edu.au
Mass Spectrometry Quantification in biological matrices and structural analysis.Enables sensitive detection and measurement of enantiomers; fragmentation patterns offer structural clues. nih.govfaa.govfaa.govresearchgate.netnist.gov
Infrared Spectroscopy Investigation of molecular vibrations and bonding.Reveals information about functional groups, hydrogen bonding, and conformational states. nih.gov
Circular Dichroism Probing chiral interactions.Characterizes the stereoselective binding of enantiomers to chiral biological macromolecules. nih.gov

These advanced analytical methods are crucial for advancing our understanding of the nuanced behavior of (R)-(+)-atenolol and will undoubtedly play a pivotal role in unlocking its full potential in the years to come.

常见问题

Basic Research Questions

Q. What methodological steps are critical for validating a stability-indicating ultra-fast liquid chromatography (UFLC) method to separate (R)-(+)-Atenolol from its enantiomers?

  • Ensure linearity testing across a defined concentration range (e.g., 10–50 µg/mL) with correlation coefficients (r² ≥ 0.97) and precision assessment via repeatability (injection/analysis) and intermediate precision (intra-/inter-day reproducibility). Include system suitability parameters such as resolution, tailing factor, and theoretical plates .

Q. How should researchers design a pharmacokinetic study to evaluate (R)-(+)-Atenolol bioequivalence between generic and reference formulations?

  • Use a randomized, crossover design with healthy volunteers, single-dose administration, and plasma concentration measurements over 24–48 hours. Apply non-compartmental analysis for AUC, Cmax, and Tmax comparisons. Ensure adherence to FDA/EMA guidelines for bioequivalence margins (80–125%) and account for covariates like body surface area (BSA) .

Q. What are the best practices for spectral preprocessing when quantifying (R)-(+)-Atenolol in herbal matrices using near-infrared (NIR) spectroscopy?

  • Apply Savitzky-Golay smoothing, multiplicative scatter correction (MSC), and standard normal variate (SNV) to reduce noise and baseline shifts. Optimize latent variables (LVs) via 10-fold cross-validation to avoid overfitting in partial least squares (PLS) models .

Advanced Research Questions

Q. How can feature-level fusion of NIR and mid-infrared (MIR) spectral data improve the accuracy of (R)-(+)-Atenolol quantification in adulterated Panax notoginseng?

  • Extract informative features (e.g., absorbance peaks at 225 nm and 274 nm) from each spectral range and concatenate them into a hybrid matrix. Use PLS or backpropagation neural networks (BPNN) with parameters (hidden layers = 2, neurons = 6, learning rate = 0.01) to enhance model robustness. Validate with calibration transfer protocols to ensure inter-instrument reproducibility .

Q. What experimental strategies mitigate the confounding effects of atenolol’s β1-adrenergic blockade in gene expression studies of ischemia-reperfusion (I/R) injury?

  • Employ sham-operated controls and dose-response experiments to isolate atenolol-specific effects. Use qRT-PCR or RNA-seq to analyze pro-/anti-apoptotic genes (e.g., caspase-1) and validate findings with protein-level assays (Western blot). Account for catecholamine fluctuations by monitoring serum epinephrine/norepinephrine .

Q. How can meta-regression resolve contradictions in atenolol’s impact on insulin resistance between preclinical and clinical studies?

  • Pool data from heterogeneous studies (e.g., hypertensive vs. diabetic cohorts) and adjust for covariates like treatment duration, baseline insulin levels, and concomitant therapies. Apply subgroup analysis to identify patient populations where atenolol’s hyperglycemic effects are most pronounced .

Q. What statistical models are optimal for analyzing aortic dilation outcomes in atenolol trials for Marfan syndrome?

  • Use analysis of covariance (ANCOVA) with baseline aortic dimensions as covariates. Implement permutation testing (≥1000 iterations) for multiple comparison corrections. For longitudinal data, apply mixed-effects models to account for individual variability and missing data .

Q. How does (R)-(+)-Atenolol’s chelation with divalent metals (e.g., Ba²⁺, Ni²⁺) influence its pharmacokinetic stability?

  • Characterize complexes via UV-Vis (200–400 nm peaks) and FTIR (N–H/O–H bond shifts). Assess stability constants using Job’s method and thermodynamic parameters via thermogravimetric analysis (TGA). Compare dissolution profiles of free vs. metal-bound atenolol using Franz diffusion cells .

Methodological Considerations Table

ParameterBasic Research FocusAdvanced Research FocusKey Evidence
Analytical Validation Linearity, precisionCalibration transfer, data fusion
Pharmacokinetics Bioequivalence metricsMetal-chelation interactions
Pharmacodynamics Insulin/glucose metricsGene expression networks
Statistical Analysis ANOVA, t-testsANCOVA, permutation testing

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Atenolol
Reactant of Route 2
Reactant of Route 2
(+)-Atenolol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。